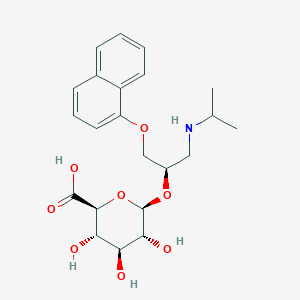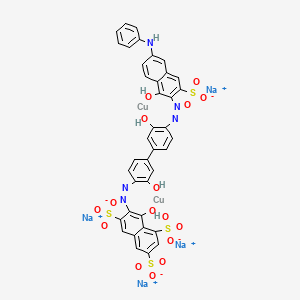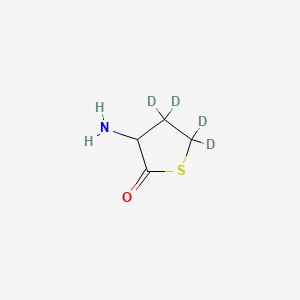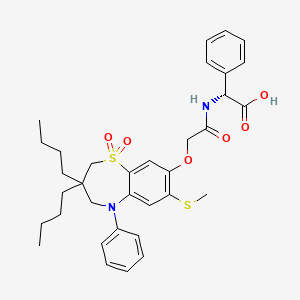
(+)-Propranolol glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. The glucuronide conjugate is formed through the process of glucuronidation, a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Propranolol glucuronide typically involves the enzymatic glucuronidation of propranolol using uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7 . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial biotransformation or mammalian liver microsomes. Microbial biotransformation involves the use of genetically engineered microorganisms capable of expressing UGT enzymes . This method is scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions: (+)-Propranolol glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis of the glucuronide conjugate can occur enzymatically or non-enzymatically, leading to the release of propranolol and glucuronic acid . Transacylation reactions involve the transfer of the glucuronic acid moiety to other nucleophilic centers, such as proteins or other small molecules .
Common Reagents and Conditions: Common reagents used in the hydrolysis of this compound include beta-glucuronidase enzymes and acidic or basic conditions . The hydrolysis reaction is typically carried out at elevated temperatures to increase the reaction rate.
Major Products Formed: The major products formed from the hydrolysis of this compound are propranolol and glucuronic acid . Transacylation reactions can result in the formation of various glucuronide conjugates with different nucleophiles.
科学的研究の応用
(+)-Propranolol glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used as a model compound to study the glucuronidation process and the role of UGT enzymes in drug metabolism . Additionally, it serves as a reference standard in analytical methods for the quantification of propranolol and its metabolites in biological samples .
In medicine, this compound is studied for its potential role in drug-drug interactions and its impact on the pharmacological activity of propranolol . It is also used in toxicological studies to assess the safety and efficacy of propranolol and related compounds .
作用機序
The mechanism of action of (+)-Propranolol glucuronide involves its formation through the glucuronidation of propranolol by UGT enzymes. This process enhances the solubility and excretion of propranolol, thereby reducing its bioavailability and pharmacological activity . The glucuronide conjugate itself is pharmacologically inactive and serves primarily as a means of drug detoxification and elimination .
類似化合物との比較
Similar Compounds: Similar compounds to (+)-Propranolol glucuronide include other beta-adrenergic receptor antagonist glucuronides, such as metoprolol glucuronide and atenolol glucuronide . These compounds share similar metabolic pathways and pharmacokinetic properties.
Uniqueness: this compound is unique in its formation from propranolol, a non-selective beta-adrenergic receptor antagonist with a broad range of clinical applications. Unlike selective beta-adrenergic receptor antagonists, propranolol and its glucuronide conjugate exhibit a wider spectrum of pharmacological effects, making them valuable in the treatment of various cardiovascular conditions .
特性
CAS番号 |
58657-79-7 |
|---|---|
分子式 |
C22H29NO8 |
分子量 |
435.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17+,18+,19-,20+,22-/m1/s1 |
InChIキー |
PCALHJGQCKATMK-CYCKLWOHSA-N |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)


![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)

![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)



